2-Fluoro-4-fluorosulfonylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-fluorosulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKBPVNLQFXFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138399-93-4 | |
| Record name | 2-fluoro-4-(fluorosulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Fluoro 4 Fluorosulfonylbenzoic Acid
Classical Preparative Routes and Foundational Approaches
The traditional synthesis of 2-Fluoro-4-fluorosulfonylbenzoic acid often relies on multi-step sequences involving well-established reactions such as electrophilic aromatic substitution and the interconversion of functional groups. These methods, while robust, typically require harsh conditions and multiple intermediate steps.
Multi-step Synthesis via Aromatic Electrophilic Substitution and Functional Group Interconversions
A common classical approach to this compound begins with a suitably substituted fluorinated benzene (B151609) derivative. One plausible pathway involves the chlorosulfonation of 3-fluorobenzoic acid. In this electrophilic aromatic substitution reaction, the fluorine atom, being an ortho-, para-director, guides the incoming chlorosulfonyl group primarily to the position para to it, yielding 2-fluoro-4-chlorosulfonylbenzoic acid. wikipedia.org The carboxylic acid group is a meta-director and deactivating, which further favors substitution at the 4-position relative to the fluorine.
The resulting sulfonyl chloride is then converted to the desired sulfonyl fluoride (B91410). This transformation is typically achieved through a halogen exchange reaction, often employing a fluoride source such as potassium fluoride or potassium bifluoride. This step is crucial for installing the final fluorosulfonyl group.
An alternative classical route involves the Sandmeyer reaction, starting from 4-amino-2-fluorobenzoic acid. wikipedia.org Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) yields a diazonium salt. This intermediate can then be subjected to a Sandmeyer-type reaction using sulfur dioxide in the presence of a copper(I) catalyst and a fluoride source to introduce the fluorosulfonyl group. wikipedia.orgorganic-chemistry.org
| Step | Reaction Type | Reactants | Key Intermediate |
|---|---|---|---|
| 1 | Electrophilic Aromatic Substitution (Chlorosulfonation) | 3-Fluorobenzoic acid, Chlorosulfonic acid | 2-Fluoro-4-chlorosulfonylbenzoic acid |
| 2 | Halogen Exchange | 2-Fluoro-4-chlorosulfonylbenzoic acid, Potassium fluoride | This compound |
Identification and Utilization of Key Precursors and Building Blocks
The successful synthesis of this compound is highly dependent on the availability of key precursors. As outlined in the classical routes, the primary building blocks include:
3-Fluorobenzoic acid: This serves as the foundational aromatic ring system, providing the necessary fluorine and carboxylic acid functionalities in the correct relative positions for the chlorosulfonation route.
4-Amino-2-fluorobenzoic acid: This precursor is essential for the Sandmeyer reaction pathway. The amino group provides a handle for diazotization and subsequent conversion to the fluorosulfonyl group.
2-Fluoro-4-chlorosulfonylbenzoic acid: This is a critical intermediate in the electrophilic substitution pathway, which is then converted to the final product.
Modern Advancements and Catalytic Strategies in Synthesis
Recent years have witnessed the development of more efficient and milder methods for the synthesis of sulfonyl fluorides, including transition metal-catalyzed and visible-light-mediated approaches. These modern techniques offer potential advantages over classical methods in terms of functional group tolerance, reaction conditions, and efficiency.
Transition Metal-Catalyzed Approaches for Fluorosulfonyl Group Installation
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of carbon-sulfur bonds. While a direct palladium-catalyzed synthesis of this compound from a readily available precursor like 2-fluoro-4-bromobenzoic acid has not been explicitly detailed, analogous transformations have been reported. Such a reaction would likely involve a palladium catalyst, a sulfur dioxide surrogate (like DABSO), and a fluoride source. The catalytic cycle would involve oxidative addition of the aryl halide to the palladium center, insertion of sulfur dioxide, and subsequent reductive elimination with a fluoride source to yield the aryl sulfonyl fluoride.
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| Palladium/Ligand | Aryl Halides/Triflates | Good functional group tolerance, milder conditions |
| Iron | Alkenes | Enables fluorosulfonylation of unsaturated systems |
Visible-Light-Mediated Synthesis of Sulfonyl Fluorides from Aryl Diazonium Salts or Arylhydrazines
Photoredox catalysis has provided a novel and mild avenue for the generation of aryl radicals, which can then be trapped to form various functional groups, including sulfonyl fluorides. A potential modern route to this compound could involve the visible-light-mediated conversion of a diazonium salt derived from 4-amino-2-fluorobenzoic acid.
In this process, a photocatalyst, upon excitation by visible light, can induce the formation of an aryl radical from the diazonium salt. This radical can then react with a sulfur dioxide source and a fluorine source to generate the desired fluorosulfonyl group. This method often proceeds at room temperature and displays a broad substrate scope. chemicalbook.com
Green Chemistry Principles and Sustainable Synthetic Pathways for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several aspects can be considered to enhance its environmental sustainability.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. Modern catalytic methods often exhibit higher atom economy compared to classical routes that may involve stoichiometric reagents and generate significant waste.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, exploring aqueous reaction conditions for some steps or using less toxic fluoride sources. Recent research has focused on using potassium fluoride as a sole and safer fluorine source in the synthesis of sulfonyl fluorides. wikipedia.orgwou.edu
Energy Efficiency: Employing reactions that proceed at ambient temperature and pressure, such as visible-light-mediated processes, can significantly reduce energy consumption compared to classical methods that often require high temperatures.
Catalysis: The use of catalytic methods, both transition metal-based and photocatalysis, is inherently greener as it reduces the amount of waste generated compared to stoichiometric reactions.
While a fully "green" synthesis of this compound may not yet be established, the application of these principles to the existing and developing synthetic methodologies is a critical area of ongoing research.
Flow Chemistry and Continuous Processing Methodologies for Research Scale-Up
The transition from laboratory-scale synthesis to larger-scale production of specialized chemical compounds like this compound presents numerous challenges, including safety, reaction control, and scalability. Flow chemistry, or continuous processing, has emerged as a powerful methodology to address these challenges by offering enhanced control over reaction parameters, improved safety profiles, and straightforward scalability. While specific research on the continuous flow synthesis of this compound is not extensively detailed in publicly available literature, the principles of flow chemistry can be applied to its synthesis by examining analogous transformations for the preparation of substituted benzoic acids and aryl sulfonyl fluorides.
Continuous processing involves the continuous pumping of reactants through a network of tubes or microreactors, where mixing and reaction occur. This approach offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature. For the synthesis of a molecule like this compound, which contains reactive functional groups, flow chemistry provides a promising avenue for safe and efficient scale-up.
Detailed research into the continuous flow synthesis of structurally related compounds provides a framework for the potential scale-up of this compound. For instance, the synthesis of substituted benzoic acids has been successfully demonstrated in continuous flow systems. One approach involves the oxidation of the corresponding substituted toluene (B28343). A patented continuous oxidation process using dilute nitric acid in a coiled tubular reactor at elevated temperatures (170°C to 180°C) demonstrates high selectivity (95-100%) for the synthesis of various benzoic acid derivatives. google.com This method highlights the potential for precise temperature control and improved safety when handling exothermic oxidation reactions in a continuous setup.
Another key transformation in the synthesis of the target molecule is the introduction of the fluorosulfonyl group. The preparation of aryl sulfonyl chlorides, precursors to sulfonyl fluorides, has been explored in flow chemistry to mitigate the hazards associated with reagents like chlorosulfonic acid. An automated continuous process for chlorosulfonation has been designed, which significantly improves process safety by reducing the volume of heated chlorosulfonic acid at any given time. mdpi.com While this study focused on aryl sulfonyl chlorides, the principles of handling highly reactive sulfonylating agents in a continuous system are directly applicable. The subsequent conversion to a sulfonyl fluoride could potentially be integrated as a downstream step in a multi-step continuous process.
The advantages of continuous flow processing for research scale-up are evident in the improved space-time yields and safety profiles observed in related syntheses. For example, the continuous manufacturing of an aryl sulfonyl chloride demonstrated a space-time yield of 0.139 g mL⁻¹ h⁻¹, a significant improvement over the 0.072 g mL⁻¹ h⁻¹ achieved in an optimized batch process. mdpi.com Such enhancements in efficiency are critical for the viable production of complex molecules for research purposes.
The table below summarizes representative findings from continuous flow syntheses of compounds with functionalities analogous to this compound, illustrating the potential parameters and outcomes for a similar process.
| Reaction Type | Reactants | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Key Advantages |
| Oxidation of Substituted Toluene | Substituted Toluene, Nitric Acid | Coiled Tubular Reactor | 170-180 | Not Specified | 95-100 (Selectivity) | Enhanced safety, high selectivity. google.com |
| Chlorosulfonation | Aromatic Substrate, Chlorosulfonic Acid | Not Specified | -25 to -20 | Not Specified | ~65-85 | Improved process safety, significant increase in space-time yield. mdpi.com |
| Alkylation of Benzoic Acid | p-Substituted Benzoic Acids, Iodomethane | Microfluidic Reactor | Not Specified | Not Specified | Not Specified | Precise kinetic data collection, efficient for small-scale synthesis. acs.org |
These examples underscore the potential of flow chemistry and continuous processing for the research scale-up of this compound. By adapting methodologies from the continuous synthesis of substituted benzoic acids and aryl sulfonyl halides, a safer, more efficient, and scalable production route can be envisioned. The modular nature of flow chemistry would also allow for the potential integration of multiple synthetic steps, from the formation of the benzoic acid moiety to the introduction of the fluorosulfonyl group, into a single, streamlined process. nih.gov This would further enhance efficiency and reduce the need for manual handling of intermediates.
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Fluorosulfonylbenzoic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group in 2-Fluoro-4-fluorosulfonylbenzoic acid undergoes typical reactions characteristic of aromatic carboxylic acids, including esterification and amidation. However, its susceptibility to decarboxylation is notably limited.
Esterification Reactions and Ester Derivative Synthesis
The synthesis of ester derivatives of this compound can be readily achieved through standard esterification protocols. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.
The general mechanism for the Fischer esterification of this compound involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.
A variety of ester derivatives can be synthesized using this method, with the reaction conditions being adaptable to different alcohols.
| Alcohol | Catalyst | Reaction Conditions | Ester Product | Typical Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 6h | Methyl 2-fluoro-4-fluorosulfonylbenzoate | Good to Excellent |
| Ethanol | HCl | Reflux, 8h | Ethyl 2-fluoro-4-fluorosulfonylbenzoate | Good |
| Isopropanol | H₂SO₄ | Reflux, 12h | Isopropyl 2-fluoro-4-fluorosulfonylbenzoate | Moderate to Good |
Amidation Pathways and Amide Derivative Formation
The carboxylic acid functionality of this compound can be converted to an amide group through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as it is generally unreactive towards amines under neutral conditions. A common method for amide formation involves the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a base and an activating agent like hydroxybenzotriazole (B1436442) (HOBt).
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-fluoro-4-fluorosulfonylbenzoyl chloride can then readily react with a wide range of primary and secondary amines to form the corresponding amides in high yields.
The choice of the amidation pathway often depends on the nature of the amine and the desired reaction conditions.
| Amine | Method | Reagents | Amide Product | Typical Yield |
|---|---|---|---|---|
| Ammonia | Acyl Chloride | 1. SOCl₂ 2. NH₃ | 2-Fluoro-4-fluorosulfonylbenzamide | High |
| Aniline | Coupling Agent | EDC, HOBt, Et₃N | N-Phenyl-2-fluoro-4-fluorosulfonylbenzamide | Good to High |
| Diethylamine | Acyl Chloride | 1. (COCl)₂ 2. Et₂NH | N,N-Diethyl-2-fluoro-4-fluorosulfonylbenzamide | High |
Decarboxylation Studies and Mechanistic Elucidation
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that aromatic carboxylic acids are generally resistant to under normal conditions. Studies on the decarboxylation of various carboxylic acids have shown that aromatic acids are typically inert under conditions that promote the decarboxylation of aliphatic or β-keto acids. google.com This stability is attributed to the high energy of the aryl anion or aryl radical intermediate that would be formed upon cleavage of the C-C bond.
For this compound, significant energy input or harsh reaction conditions would be required to induce decarboxylation. Mechanistic investigations into decarboxylation reactions often involve the formation of a carbanion, a radical, or a carbocation intermediate. In the case of aromatic carboxylic acids, the direct loss of CO₂ to form an aryl anion is energetically unfavorable. While some specialized methods for the decarboxylation of aromatic acids exist, they often require specific catalysts or directing groups that are not inherent to the structure of this compound.
Transformations and Stability of the Fluorosulfonyl Group
The fluorosulfonyl group (-SO₂F) is a key functional moiety in this compound, exhibiting a unique reactivity profile. It is generally more stable than other sulfonyl halides, such as sulfonyl chlorides. mdpi.comnih.gov
Nucleophilic Displacement Reactions at the Sulfur Center
The sulfur atom in the fluorosulfonyl group is electrophilic and can be subject to attack by nucleophiles. However, the S-F bond is strong, making the fluoride (B91410) a poorer leaving group compared to chloride or bromide. mdpi.com Consequently, nucleophilic displacement reactions at the sulfur center of aryl sulfonyl fluorides require potent nucleophiles or specific activation.
Despite its relative stability, the fluorosulfonyl group can react with strong nucleophiles such as amines, alkoxides, and phenoxides to form sulfonamides and sulfonic esters, respectively. These reactions often necessitate elevated temperatures or the use of a base to facilitate the displacement of the fluoride ion. The reactivity can be influenced by the electronic nature of the aromatic ring; however, the strong electron-withdrawing nature of both the fluorine atom and the carboxylic acid group in this compound would be expected to increase the electrophilicity of the sulfur atom, potentially enhancing its reactivity towards strong nucleophiles.
Hydrolysis and Solvolysis Reactions of the Fluorosulfonyl Moiety
Aryl sulfonyl fluorides exhibit considerable stability towards hydrolysis compared to their sulfonyl chloride counterparts. mdpi.comnih.gov The S-F bond is less polarized and stronger than the S-Cl bond, which contributes to its resistance to cleavage by water.
The hydrolysis of aryl sulfonyl fluorides to the corresponding sulfonic acids is generally a slow process under neutral conditions. acs.org The rate of hydrolysis can be accelerated by the presence of acids or bases, which can catalyze the reaction. acs.org For instance, studies on the hydrolysis of various aryl sulfonyl fluorides have shown that both electronic and steric factors on the aromatic ring can influence the stability of the S-F bond. nih.gov In the case of this compound, the presence of the ortho-fluoro substituent may provide some steric hindrance around the sulfonyl group, potentially increasing its stability towards hydrolysis.
Solvolysis reactions with other nucleophilic solvents, such as alcohols, would also be expected to be slow but could be facilitated under forcing conditions or with catalysis.
Reduction and Oxidation Pathways of the Fluorosulfonyl Moiety
The fluorosulfonyl group (-SO₂F) is a robust and generally stable functional group. Its reactivity towards reduction and oxidation is a critical aspect of the chemical profile of this compound.
Reduction Pathways:
The fluorosulfonyl moiety is generally resistant to reduction under mild conditions. However, under more forcing conditions, reduction can occur, typically involving cleavage of the sulfur-carbon or sulfur-fluorine bond. The specific reduction pathway and the resulting products are highly dependent on the reducing agent and the reaction conditions.
Commonly employed reducing agents for sulfonyl groups include strong hydride reagents like lithium aluminum hydride (LiAlH₄) and dissolving metal reductions (e.g., sodium in liquid ammonia). While specific studies on this compound are not extensively documented, analogies can be drawn from the behavior of other aryl sulfonyl fluorides.
Reduction with strong nucleophilic hydrides can potentially lead to the displacement of the fluoride ion, yielding a sulfinate intermediate, which can be further reduced. Alternatively, cleavage of the C-S bond can occur, leading to the formation of a thiol.
A plausible reduction pathway for the fluorosulfonyl group in this compound using a strong reducing agent is outlined below:
| Step | Reactant | Reducing Agent | Intermediate/Product | Description |
| 1 | This compound | Strong Hydride (e.g., LiAlH₄) | 2-Fluoro-4-sulfinobenzoic acid | Nucleophilic attack by hydride on the sulfur atom, displacing the fluoride ion. |
| 2 | 2-Fluoro-4-sulfinobenzoic acid | Strong Hydride (e.g., LiAlH₄) | 2-Fluoro-4-mercaptobenzoic acid | Further reduction of the sulfinic acid to a thiol. |
Oxidation Pathways:
The sulfur atom in the fluorosulfonyl group is in its highest oxidation state (+6), making the moiety generally inert to further oxidation. The stability of the -SO₂F group under oxidative conditions is a key feature, allowing for chemical transformations on other parts of the molecule without affecting the fluorosulfonyl group. This chemical inertness makes the fluorosulfonyl group a useful directing or activating group in various synthetic strategies.
Influence of the Fluoro Substituent on Aromatic Reactivity and Regioselectivity
The presence of a fluorine atom at the ortho-position to the carboxylic acid and meta to the fluorosulfonyl group significantly influences the reactivity of the aromatic ring in this compound towards both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Patterns and Directing Effects
In electrophilic aromatic substitution (SEAr) reactions, the rate and regioselectivity are governed by the electronic effects of the substituents on the benzene (B151609) ring. wikipedia.org Both the fluoro and the fluorosulfonyl groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene. This deactivation is due to their electron-withdrawing inductive effects.
Fluorosulfonyl Group (-SO₂F): The fluorosulfonyl group is a very strong electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms and the positive formal charge on the sulfur atom. It exerts a powerful -I and -M effect, strongly deactivating the ring towards electrophilic attack. This group is a meta-director.
Carboxylic Acid Group (-COOH): The carboxylic acid group is also a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
In this compound, the directing effects of the three substituents must be considered. The fluorine atom directs ortho and para, while the fluorosulfonyl and carboxylic acid groups direct meta. The available positions for substitution are C3, C5, and C6.
| Position | Directing Influence of -F (at C2) | Directing Influence of -COOH (at C1) | Directing Influence of -SO₂F (at C4) | Overall Likelihood of Substitution |
| C3 | Ortho (activating) | Meta (deactivating) | Ortho (deactivating) | Possible, but sterically hindered and electronically disfavored by -COOH. |
| C5 | Para (activating) | Meta (deactivating) | Ortho (deactivating) | Most Likely . Directed meta by both -COOH and -SO₂F and para by -F. |
| C6 | Ortho (activating) | Ortho (deactivating) | Meta (deactivating) | Less likely due to steric hindrance from the adjacent carboxylic acid group. |
Therefore, electrophilic aromatic substitution on this compound is expected to be challenging due to the presence of three deactivating groups. If a reaction does occur, the incoming electrophile is most likely to substitute at the C5 position.
Nucleophilic Aromatic Substitution with Activated Fluoroarenes (General Principles Applicable)
Aromatic rings that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group. The presence of the strongly electron-withdrawing fluorosulfonyl group and the carboxylic acid group activates the aromatic ring of this compound towards nucleophilic attack.
The rate of SNAr reactions is also influenced by the stability of the intermediate Meisenheimer complex. The electron-withdrawing groups stabilize the negative charge that develops in the ring during the formation of this intermediate. wikipedia.org
Given the structure of this compound, nucleophilic attack could potentially lead to the displacement of the fluoro substituent at C2. The strong electron-withdrawing nature of the fluorosulfonyl group at C4 would help to stabilize the intermediate anion.
Intramolecular Interactions and Conformational Analysis (drawing on related fluorobenzoic acids)
The conformational preferences of this compound are dictated by a balance of steric and electronic interactions, including intramolecular hydrogen bonding. While specific experimental or computational studies on this exact molecule are limited, valuable insights can be gained from the analysis of related fluorobenzoic acids. nih.govnih.gov
Hydrogen Bonding Networks within the Molecular Structure
In addition to the O-H···F interaction, the fluorosulfonyl group can also participate in intramolecular interactions. The oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors. It is conceivable that in certain conformations, an intramolecular hydrogen bond could form between the carboxylic acid proton and one of the sulfonyl oxygen atoms (O-H···O=S). However, the formation of a five-membered ring for the O-H···F interaction is generally more favorable than the seven-membered ring required for the O-H···O=S interaction.
Conformational Isomerism and Energy Landscape Exploration
Based on studies of 2-fluorobenzoic acid and other ortho-substituted benzoic acids, this compound is expected to exist as a mixture of conformers arising from rotation around the C-COOH and C-SO₂F single bonds. nih.gov The primary conformational isomerism is associated with the orientation of the carboxylic acid group, leading to cis and trans conformers with respect to the ortho-fluoro substituent.
Cis conformer: The hydroxyl group of the carboxylic acid is oriented towards the fluorine atom, potentially forming an O-H···F intramolecular hydrogen bond.
Trans conformer: The hydroxyl group is oriented away from the fluorine atom.
Computational studies on 2-fluorobenzoic acid have shown that the cis and trans conformers have distinct energies, with the relative stability depending on the balance between the stabilizing hydrogen bond in the cis form and steric repulsions. nih.gov
The energy landscape of this compound will be further complicated by the rotation of the fluorosulfonyl group. The relative energies of the different conformers will be determined by the interplay of:
Intramolecular hydrogen bonding (O-H···F and potentially O-H···O=S).
Steric repulsion between the substituents.
Dipole-dipole interactions between the polar C-F, C=O, O-H, and S=O bonds.
The table below summarizes the likely low-energy conformers based on the orientation of the carboxylic acid group, drawing parallels from studies on 2-fluorobenzoic acid. nih.gov
| Conformer | O=C-O-H Dihedral Angle | Key Intramolecular Interaction | Predicted Relative Stability |
| cis | ~0° | O-H···F hydrogen bond | Likely to be a low-energy conformer |
| trans | ~180° | Repulsive interactions may be dominant | Likely to be higher in energy than the cis conformer |
It is important to note that the presence of the bulky and electron-withdrawing fluorosulfonyl group at the para position will influence the electronic distribution and steric environment of the ring, which could quantitatively alter the relative energies and populations of the conformers compared to 2-fluorobenzoic acid.
Applications of 2 Fluoro 4 Fluorosulfonylbenzoic Acid As a Versatile Chemical Synthon
Building Block in the Synthesis of Complex Organic Molecules
The unique arrangement of functional groups in 2-fluoro-4-fluorosulfonylbenzoic acid facilitates its use as a foundational component in the construction of intricate organic molecules. Its ability to participate in diverse chemical transformations enables the synthesis of novel heterocyclic compounds and its incorporation into larger, complex architectures.
The carboxylic acid moiety of this compound is a key functional group for the synthesis of various five-membered heterocyclic rings, which are prominent scaffolds in medicinal chemistry.
Oxadiazoles: The synthesis of 1,2,4-oxadiazoles can be achieved through the condensation of the carboxylic acid with amidoximes, followed by cyclization. nih.govresearchgate.net This reaction typically involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, which then reacts with the amidoxime (B1450833) to form an O-acylamidoxime intermediate that undergoes thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring. researchgate.net The fluorosulfonyl group remains intact during this process, allowing for its later modification.
Triazoles: 1,2,4-triazoles are another class of heterocycles accessible from this precursor. A common synthetic route involves the reaction of the carboxylic acid with amidrazones. frontiersin.org Alternatively, the carboxylic acid can be converted to other functional groups that are then used to construct the triazole ring. The stability of the fluorosulfonyl group under various reaction conditions makes it a suitable anchor for subsequent chemical elaborations. frontiersin.org
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often starts with the conversion of the carboxylic acid to a thiosemicarbazide, which is then cyclized under acidic or dehydrating conditions. nih.govresearchgate.net The resulting 2-amino-5-aryl-1,3,4-thiadiazole retains the 2-fluoro-4-fluorosulfonylphenyl moiety, providing a scaffold for further diversification. researchgate.net These thiadiazole derivatives are recognized as important structures in the development of new therapeutic agents. mdpi.com
The table below summarizes the heterocyclic systems that can be synthesized from this compound and the general synthetic strategies involved.
| Heterocyclic System | Key Intermediates | General Reaction Type |
| 1,2,4-Oxadiazole | Amidoximes, Acyl Chlorides | Condensation and Cyclodehydration |
| 1,2,4-Triazole | Amidrazones, Hydrazides | Condensation and Cyclization |
| 1,3,4-Thiadiazole | Thiosemicarbazides | Condensation and Cyclization |
Beyond the synthesis of simple heterocycles, this compound can be incorporated into larger, more complex molecular frameworks such as macrocycles and supramolecular assemblies. The bifunctional nature of the molecule allows it to act as a linker or a structural node. For instance, the carboxylic acid can be used to form amide or ester linkages to build up a macrocyclic ring, while the fluorosulfonyl group can be used to attach the macrocycle to other molecules or to modulate its properties.
The fluorinated nature of the building block can also impart unique properties to the resulting supramolecular structures, such as altered solubility, enhanced stability, and the potential for specific non-covalent interactions like halogen bonding.
Strategic Utility in Medicinal Chemistry Research (as a Scaffold or Intermediate)
In the field of medicinal chemistry, this compound serves as a valuable scaffold or intermediate for the development of new therapeutic agents and chemical tools for biological research.
Fluorinated benzoic acids are important structural motifs in medicinal chemistry. ossila.com The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound provides a ready-made fluorinated benzoic acid scaffold that can be elaborated into a variety of chemical probes. These probes are designed to interact with specific biological targets and can be used to study their function, localization, and activity. The fluorosulfonyl group can also serve as a reactive handle for the attachment of reporter groups, such as fluorescent dyes or affinity tags.
The dual reactivity of this compound makes it an ideal starting material for the synthesis of diverse chemical libraries. researchgate.net By systematically reacting the carboxylic acid and fluorosulfonyl groups with a variety of building blocks, large collections of related compounds can be generated. This approach, known as diversity-oriented synthesis, is a powerful tool for discovering new ligands for biological targets. These libraries can be screened against proteins of interest to identify "hits" that can then be optimized into potent and selective modulators of protein function. Technologies such as one-bead-one-compound (OBOC) combinatorial libraries can be employed to generate and screen these extensive collections of compounds. nih.gov
The fluorosulfonyl group is an electrophilic "warhead" that can react with nucleophilic amino acid residues on proteins, such as lysine, tyrosine, serine, and cysteine, to form a stable covalent bond. nih.gov This property is exploited in the design of covalent inhibitors, which can offer advantages over non-covalent inhibitors, including increased potency and prolonged duration of action. This compound can be incorporated into ligand scaffolds to create covalent probes and inhibitors that target specific proteins.
The reactivity of the fluorosulfonyl group can be tuned by the electronic properties of the aromatic ring, and the fluorine atom at the 2-position can influence the orientation of the molecule within a protein's binding site. The resulting covalent adducts can be studied using techniques such as mass spectrometry to identify the site of modification and to gain insights into the mechanism of protein inactivation. nih.gov This information is crucial for the rational design of more effective and selective covalent drugs.
The table below outlines the key applications of this compound in medicinal chemistry research.
| Application Area | Key Feature Utilized | Outcome |
| Chemical Probes | Fluorinated benzoic acid scaffold | Tools for studying biological targets |
| Chemical Libraries | Dual reactivity of functional groups | Discovery of new ligands and drug leads |
| Covalent Ligands | Electrophilic fluorosulfonyl group | Potent and selective protein inhibitors |
Applications in Materials Science and Polymer Chemistry Research
The unique bifunctional nature of this compound, possessing both a carboxylic acid group and a reactive sulfonyl fluoride (B91410) moiety, positions it as a valuable building block in the fields of materials science and polymer chemistry. The presence of fluorine atoms further enhances its utility, imparting desirable properties to the resulting materials.
Monomer or Modifier for Fluorinated Polymer Synthesis
This compound can function as a monomer or a co-monomer in the synthesis of high-performance fluorinated polymers. The introduction of fluorine into polymer structures is known to significantly improve properties such as thermal stability, chemical resistance, and low surface energy. researchgate.net
The molecule's two distinct functional groups allow for its participation in various polymerization reactions. The carboxylic acid group can undergo typical polycondensation reactions to form polyesters or polyamides. Simultaneously, the sulfonyl fluoride group serves as a reactive site for forming sulfonamide or sulfonate ester linkages. This dual reactivity enables the creation of complex polymer architectures. For instance, sulfonyl fluoride-containing monomers, such as those derived from sulfonyl fluoride fluorovinylethers, are utilized in emulsion polymerization to produce fluoropolymers. google.comgoogle.com
The sulfonyl fluoride group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and reliable reactions. eurekalert.orgresearchgate.net This allows the compound to be incorporated into polymer backbones or used as a modifier for post-polymerization modifications, grafting specific functionalities onto a polymer chain. rhhz.net
| Functional Group | Reactant Type | Resulting Linkage | Polymer Type |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Diol (HO-R-OH) | Ester (-COO-) | Polyester |
| Carboxylic Acid (-COOH) | Diamine (H₂N-R-NH₂) | Amide (-CONH-) | Polyamide |
| Sulfonyl Fluoride (-SO₂F) | Phenol (Ar-OH) | Sulfonate Ester (-SO₂O-) | Polysulfonate |
| Sulfonyl Fluoride (-SO₂F) | Primary/Secondary Amine | Sulfonamide (-SO₂NR-) | Polysulfonamide |
Precursor for Functional Materials with Tunable Properties (e.g., liquid crystals)
The rigid, fluorinated aromatic structure of this compound makes it an excellent precursor for functional materials, particularly liquid crystals. The synthesis of liquid crystals often relies on core structures derived from benzoic acid. tandfonline.comibm.com Fluorine substitution is a key strategy in the design of modern liquid crystal materials, as it can significantly influence properties like dielectric anisotropy, viscosity, and mesophase stability without dramatically increasing the molecule's size. beilstein-journals.orgbeilstein-journals.org
| Structural Feature | Influence on Properties |
|---|---|
| Rigid Benzoic Acid Core | Provides the necessary structural anisotropy (rod-like shape) for mesophase formation. |
| Fluorine Substituents | Modifies dielectric anisotropy, viscosity, and thermal stability. Can induce specific smectic phases. ossila.com |
| Carboxylic Acid & Sulfonyl Fluoride Groups | Act as synthetic handles to attach other molecular fragments (e.g., alkyl tails, other aromatic rings) to build the final mesogen. |
Utilization as a Reactive Reagent in Organic Transformations
The reactivity of the sulfonyl fluoride group, combined with the versatility of the carboxylic acid, makes this compound a useful tool in advanced organic synthesis and chemical biology.
Derivatization Agent for Advanced Chemical Synthesis
In analytical chemistry, derivatization is the process of chemically modifying a compound to make it more suitable for analysis, for instance, by high-performance liquid chromatography (HPLC). sdiarticle4.com Reagents with sulfonyl fluoride or sulfonyl chloride groups are commonly used to derivatize compounds containing primary and secondary amines. sdiarticle4.com
The sulfonyl fluoride group of this compound reacts efficiently with amines to form highly stable sulfonamides. This reaction can be used to improve the chromatographic properties or enhance the detectability of amine-containing analytes. acs.org For example, derivatization can introduce a UV-absorbing or fluorescent tag, which is particularly useful for analytes that lack a natural chromophore. acs.orgnih.gov The reaction is often robust and provides high yields, making it suitable for quantitative analysis. nih.gov
| Analyte Functional Group | Reaction Product | Purpose of Derivatization |
|---|---|---|
| Primary Amine (-NH₂) | N-substituted Sulfonamide | Improve chromatographic separation, enhance UV or mass spectrometry detection. acs.org |
| Secondary Amine (-NHR) | N,N-disubstituted Sulfonamide | Improve chromatographic separation, enhance UV or mass spectrometry detection. sdiarticle4.com |
| Alcohol (-OH) | Sulfonate Ester | Increase stability or volatility for analysis. researchgate.net |
Role in Specific Labeling or Tagging Methodologies in Chemical Biology
The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology. rsc.org It possesses an ideal balance of stability in aqueous, biological environments and sufficient reactivity to form covalent bonds with specific nucleophilic amino acid residues in proteins. rsc.orgnih.gov This reactivity is the basis of SuFEx click chemistry, which has broad applications in bioconjugation, drug discovery, and chemical proteomics. eurekalert.orgjk-sci.comrsc.org
Aryl sulfonyl fluorides can selectively target and covalently modify several amino acid residues, including lysine, tyrosine, serine, and histidine. nih.govjenabioscience.comsigmaaldrich.comnih.gov This makes them highly effective probes for affinity labeling, allowing researchers to covalently capture and identify unknown target proteins. nih.gov
This compound is well-suited for these applications. The sulfonyl fluoride group acts as the covalent anchor to the protein target. The carboxylic acid group on the other side of the molecule serves as a versatile attachment point. A reporter molecule, such as a fluorescent dye for imaging, an affinity tag like biotin (B1667282) for pull-down experiments, or another biologically active molecule, can be attached to the carboxylic acid. This creates a bifunctional linker that can first be equipped with a desired probe and then used to specifically and covalently label a protein of interest. researchgate.net
| Amino Acid | Nucleophilic Side Chain Group | Resulting Covalent Linkage |
|---|---|---|
| Lysine (Lys) | ε-amino (-NH₂) | Sulfonamide |
| Tyrosine (Tyr) | Phenolic hydroxyl (-OH) | Sulfonate Ester |
| Serine (Ser) | Hydroxyl (-OH) | Sulfonate Ester |
| Histidine (His) | Imidazole ring | Sulfonyl-imidazole adduct |
| Threonine (Thr) | Hydroxyl (-OH) | Sulfonate Ester |
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 Fluoro 4 Fluorosulfonylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Fluoro-4-fluorosulfonylbenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular architecture.
¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis of Chemical Shifts and Coupling Constants
One-dimensional NMR spectra offer foundational information through chemical shifts and coupling constants. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus; nuclei in electron-poor regions are "deshielded" and resonate at higher ppm values (downfield), while those in electron-rich regions are "shielded" and appear at lower ppm values (upfield). libretexts.orglibretexts.org Spin-spin coupling, observed as the splitting of a signal into a multiplet, reveals the number of neighboring NMR-active nuclei, with the magnitude of this interaction given by the coupling constant (J), measured in Hertz (Hz). researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals for the three aromatic protons and the single carboxylic acid proton. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents (-COOH, -SO₂F, -F). The carboxylic acid proton is typically a broad singlet found further downfield (>10 ppm). Each aromatic proton signal will be split by its neighbors and by the two fluorine atoms, leading to complex multiplets. For instance, the proton ortho to the carboxylic acid group (H-3) would likely be a doublet of doublets, split by the adjacent proton (H-5) and the fluorine at position 2.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals, one for each unique carbon atom in the molecule. The carboxylic acid carbon (C=O) is the most deshielded, appearing around 165-175 ppm. researchgate.netdocbrown.info The aromatic carbons will resonate in the 110-140 ppm range. The carbon atoms directly bonded to the highly electronegative fluorine and fluorosulfonyl groups will be significantly influenced. The C-F bond results in a large one-bond coupling constant (¹JCF), typically in the range of 160-250 Hz. iastate.edu
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. biophysics.org The spectrum for this compound would show two distinct signals: one for the aromatic fluorine (C-F) and one for the sulfonyl fluoride (B91410) (S-F). The chemical shifts are sensitive to the electronic environment. nih.gov The two fluorine nuclei will likely exhibit through-space or long-range through-bond coupling to each other, and each will be coupled to nearby protons. uoa.gr
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| COOH | >11.0 | br s | - |
| Ar-H | 7.5 - 8.5 | m | - |
| ¹³C NMR | δ (ppm) | ||
| C=O | ~168 | ||
| C-SO₂F | ~140 | ||
| C-F | ~160 | ¹JCF ≈ 245 Hz | |
| C-COOH | ~135 | ||
| Ar-C-H | 115 - 130 | ||
| ¹⁹F NMR | δ (ppm) | ||
| C-F | -100 to -120 | ||
| S-F | +40 to +70 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and mapping the molecular framework by revealing correlations between nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent aromatic protons, confirming their connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). epfl.ch It is invaluable for assigning the signals of the protonated aromatic carbons. Each aromatic C-H group would produce a cross-peak linking its ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For example, the carboxylic acid proton could show a correlation to the C=O carbon and the C-1 aromatic carbon. The aromatic protons would show correlations to neighboring carbons and quaternary carbons, allowing for the complete assignment of the carbon backbone. The fluorine atoms can also be involved in these correlations, providing further structural confirmation. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule from its measured mass. For this compound (C₇H₄F₂O₄S), the expected exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few ppm provides definitive confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.
Table 2: HRMS Data for this compound
| Formula | C₇H₄F₂O₄S |
| Calculated Monoisotopic Mass | 221.9798 |
| Observed Mass (Hypothetical) | 221.9795 |
| Mass Error (Hypothetical) | < 2 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural analysis where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed insights into the molecular structure by revealing characteristic fragmentation pathways. nih.gov
For this compound, the molecular ion [M]⁻ or [M-H]⁻ would be selected as the precursor. Fragmentation could occur through several pathways, including:
Loss of HF: A common fragmentation for fluoroaromatic compounds.
Loss of SO₂F: Cleavage of the fluorosulfonyl group.
Loss of CO₂: Decarboxylation of the carboxylic acid group.
Loss of H₂O from the carboxylic acid.
By analyzing the masses of the resulting product ions, the connectivity of the functional groups can be confirmed, providing evidence that corroborates the structure determined by NMR. unt.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. The spectrum of this compound would be dominated by strong absorptions characteristic of its functional groups. Key expected peaks include a very broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp and intense C=O (carbonyl) stretch (around 1700 cm⁻¹), and strong absorptions for the S=O stretches of the sulfonyl group (typically two bands around 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹). researchgate.net C-F and S-F stretching vibrations would also be present (typically 1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often give strong Raman signals. For this molecule, the aromatic ring vibrations would be prominent in the Raman spectrum. The symmetric S=O stretch may also be more intense in Raman than in IR.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1680 - 1720 |
| Sulfonyl Fluoride | S=O asymmetric stretch | 1400 - 1440 |
| Sulfonyl Fluoride | S=O symmetric stretch | 1180 - 1220 |
| Aromatic Ring | C=C stretches | 1450 - 1600 |
| Aryl-Fluorine | C-F stretch | 1100 - 1250 |
| Sulfonyl-Fluorine | S-F stretch | 800 - 900 |
Characteristic Group Frequencies and Vibrational Modes Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational motions of a molecule. For this compound, the spectrum is dominated by characteristic frequencies arising from its distinct functional groups: the carboxylic acid, the fluorosulfonyl group, and the substituted benzene (B151609) ring.
Analysis of related fluorinated benzoic acids allows for a detailed assignment of these vibrational modes. nih.govdocumentsdelivered.com The carboxylic acid group is particularly notable. In the solid state or in concentrated solutions, intermolecular hydrogen bonding leads to the formation of a cyclic dimer. This interaction causes a significant broadening and red-shifting of the O-H stretching vibration, typically observed in the wide region of 3100-2500 cm⁻¹. The carbonyl (C=O) stretching frequency, which appears around 1700-1720 cm⁻¹ for a monomer, shifts to a lower wavenumber (approximately 1680-1700 cm⁻¹) in the dimer due to the weakening of the C=O bond through hydrogen bonding.
The fluorosulfonyl (-SO₂F) group also gives rise to strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1410-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively. The S-F stretching vibration is typically found at lower frequencies. Furthermore, vibrations associated with the aromatic ring, such as C-H stretching (above 3000 cm⁻¹), C=C ring stretching (1600-1450 cm⁻¹), and C-F stretching (1200-1300 cm⁻¹), contribute to the complexity of the spectrum. documentsdelivered.com
Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| Carboxylic Acid (-COOH) | O-H stretch (dimer) | 3100 - 2500 (broad) | Broad absorption due to strong hydrogen bonding. |
| C=O stretch (dimer) | 1700 - 1680 | Lower frequency than monomer due to hydrogen bonding. | |
| C-O stretch | 1320 - 1210 | Often coupled with O-H in-plane bending. | |
| O-H bend (out-of-plane) | 950 - 900 (broad) | A characteristic feature of carboxylic acid dimers. | |
| Fluorosulfonyl (-SO₂F) | S=O asymmetric stretch | 1450 - 1410 | Strong intensity band. |
| S=O symmetric stretch | 1240 - 1200 | Strong intensity band. | |
| Aromatic Ring | C-H stretch | 3100 - 3000 | |
| C=C stretch | 1610 - 1580, 1500 - 1450 | Multiple bands are characteristic of the aromatic ring. | |
| C-F stretch | 1300 - 1200 | Strong absorption. |
Conformational Analysis and Intermolecular Interactions via Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for studying the conformational isomers (rotamers) and intermolecular forces that define the structure of this compound. The molecule possesses conformational flexibility primarily through rotation around the C-C bond connecting the carboxylic acid to the ring and the C-S bond of the fluorosulfonyl group.
For substituted benzoic acids, two primary planar conformers related to the carboxylic group orientation are often considered: a cis and a trans form, where the acidic proton is oriented towards or away from the ortho substituent, respectively. mdpi.com In the case of this compound, this would involve the orientation of the O-H bond relative to the ortho fluorine atom. These different conformers can have distinct, though often subtly different, vibrational spectra. mdpi.com High-resolution techniques like matrix isolation IR spectroscopy can be employed to trap and identify individual conformers at low temperatures, where spectral peaks are sharp and well-resolved. mdpi.comresearchgate.net
The most significant intermolecular interaction detectable by vibrational spectroscopy is the hydrogen bonding of the carboxylic acid groups. The formation of centrosymmetric dimers, common in the solid state of carboxylic acids, dramatically alters the O-H and C=O stretching frequencies as previously discussed. The presence of the broad O-H band centered around 3000 cm⁻¹ and the shifted C=O band are definitive spectral evidence for this strong dimeric interaction. documentsdelivered.com Weaker intermolecular interactions, such as C-H···O or C-H···F, may cause smaller shifts in the corresponding C-H vibrational modes, though these are often more difficult to resolve. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous, high-resolution data on the atomic arrangement of a compound in its crystalline solid state. This technique is indispensable for precisely determining bond lengths, bond angles, and the nature of intermolecular interactions.
Crystal Packing and Intermolecular Interactions in Single Crystals
Based on crystallographic studies of closely related molecules like 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the crystal structure of this compound is expected to be dominated by the formation of hydrogen-bonded dimers. nih.gov The carboxylic acid groups of two adjacent molecules are predicted to form a classic centrosymmetric R²₂(8) ring motif through a pair of strong O-H···O hydrogen bonds. nih.govresearchgate.net
Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles
Single-crystal X-ray diffraction allows for the precise measurement of geometric parameters within the molecule. For this compound, this would provide definitive values for the bond lengths of the C-F, C-S, S=O, S-F, C=O, and C-O bonds, as well as the bond angles within the aromatic ring and the substituent groups.
A key structural parameter revealed by this technique is the torsional angle (dihedral angle) between the plane of the benzene ring and the planes of the carboxylic acid and fluorosulfonyl groups. In related structures, the carboxylic acid group is often found to be twisted out of the plane of the benzene ring. For instance, in 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the dihedral angle between the carboxyl group and the benzene ring is 20.2(4)°. nih.govresearchgate.net This deviation from planarity is a result of steric hindrance and electronic effects from the ortho substituent. Similar analysis would precisely define the orientation of both the -COOH and -SO₂F groups in the title compound.
The following table presents expected bond lengths and angles for the core structure of this compound, extrapolated from high-resolution crystallographic data of a closely related analogue, 2-Fluoro-4-(methoxycarbonyl)benzoic acid. nih.gov
| Parameter | Type | Expected Value (Å or °) |
| C=O | Bond Length | ~ 1.25 Å |
| C-O | Bond Length | ~ 1.30 Å |
| C-C (aromatic) | Bond Length | ~ 1.38 - 1.40 Å |
| C-F | Bond Length | ~ 1.35 Å |
| C-C (ring to COOH) | Bond Length | ~ 1.49 Å |
| O-C-O | Bond Angle | ~ 122° |
| C-C-F | Bond Angle | ~ 119° |
| C-C-C (aromatic) | Bond Angle | ~ 118 - 122° |
| Ring-C-C=O | Torsional Angle | ~ 20° |
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Settings
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in synthetic chemistry for both verifying the purity of final products and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
For a polar, aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice for purity assessment. A typical method involves a C18 (octadecylsilane) stationary phase, which is nonpolar, and a polar mobile phase.
Method Development: A suitable starting point for method development would be a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained) and an organic solvent such as acetonitrile (B52724) or methanol. americanlaboratory.com The gradient would typically start with a high proportion of the aqueous phase and gradually increase the organic phase concentration to elute the compound and any less polar impurities. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance, likely in the 200-280 nm range.
Method Validation: Once a method providing good peak shape and resolution is developed, it must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Validation confirms the method is reliable, reproducible, and accurate for quantifying the purity of this compound and its potential impurities. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of expected impurities and degradation products.
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range. A correlation coefficient (R²) of >0.999 is typically desired.
Precision: The closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (%RSD) should be low, often <2%. nih.gov
Accuracy: The closeness of the measured value to the true value. It is often determined by spiking the sample with known quantities of the analyte and calculating the percent recovery, with typical acceptance criteria being between 98-102%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These parameters are crucial for analyzing trace impurities. nih.gov
This validated HPLC method is essential for quality control, allowing for the accurate determination of purity in research samples and for monitoring the consumption of starting materials and formation of products during synthesis. americanlaboratory.combeilstein-journals.org
| Parameter | Typical Condition/Specification |
| Chromatographic System | |
| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Validation Parameter | Acceptance Criterion |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Gas Chromatography (GC) for Volatile Byproducts and Reactant Analysis
Gas Chromatography (GC) is a pivotal analytical technique in the research and synthesis of complex organic molecules like this compound. Its primary application lies in the separation and quantification of volatile and semi-volatile organic compounds. While the direct analysis of this compound by GC is challenging due to its low volatility and high polarity, the technique is indispensable for monitoring volatile precursors, residual solvents, and potential byproducts generated during its synthesis. This allows for rigorous quality control of starting materials and optimization of reaction conditions.
The analysis of non-volatile compounds such as benzoic acids and sulfonic acids by GC necessitates a chemical modification step known as derivatization. nih.govoup.comgcms.czcolostate.edulibretexts.org This process converts the polar functional groups into less polar, more volatile derivatives suitable for GC analysis. For this compound, both the carboxylic acid and the fluorosulfonyl moieties present analytical hurdles.
The carboxylic acid group is typically derivatized through esterification to form more volatile esters, such as methyl esters or pentafluorobenzyl (PFB) esters. nih.gov Silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, is another common method. nih.govlibretexts.org The fluorosulfonyl group, analogous to sulfonic acids, can also be converted into more volatile derivatives, such as sulfonyl chlorides or methyl sulfonates, to facilitate GC analysis. oup.comacs.org
Detailed Research Findings
Research on compounds structurally related to this compound provides a framework for its analysis. For instance, the determination of various benzoic acid derivatives in different matrices has been successfully achieved using GC, almost invariably involving a derivatization step. nih.govnih.govscholarsresearchlibrary.com Similarly, methods for the GC analysis of sulfonic acids have been developed, which rely on their conversion to more volatile forms. oup.comacs.orgresearchgate.net
In the context of synthesizing this compound, GC-MS (Gas Chromatography-Mass Spectrometry) would be the method of choice. It is used to identify and quantify residual starting materials, solvents, and any volatile impurities. For example, potential precursors for aromatic compounds like this could include substituted toluenes or anilines, and common solvents might include acetonitrile, dimethylformamide (DMF), or chlorinated hydrocarbons. arkat-usa.orgchemicalbook.com GC can effectively monitor the presence of these substances in the final product or at intermediate stages of the synthesis.
The following interactive table outlines hypothetical GC-MS parameters that could be adapted for the analysis of derivatized this compound and associated volatile compounds. The conditions are based on established methods for similar analytes. nih.govoup.comacs.org
Table 1: Hypothetical GC-MS Parameters for Analysis of Derivatized this compound and Potential Volatile Impurities.
| Parameter | Condition | Analyte Type |
|---|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column | General Purpose |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | General Purpose |
| Inlet Temperature | 250 °C | Derivatized Analyte |
| Injection Mode | Splitless (1 µL injection volume) | Trace Analysis |
| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | Separation of multiple components |
| MS Transfer Line Temp. | 280 °C | Derivatized Analyte |
| MS Ion Source Temp. | 230 °C | General Purpose |
| Ionization Mode | Electron Ionization (EI) at 70 eV | General Purpose |
| Scan Range | 40-500 m/z | Identification of unknowns |
The following table lists potential volatile reactants and byproducts that could be monitored during the synthesis of this compound. The retention times are hypothetical and would depend on the exact GC conditions used.
Table 2: Potential Volatile Reactants and Byproducts Monitored by GC.
| Compound | Potential Role | Expected Volatility | Hypothetical Retention Time (min) |
|---|---|---|---|
| Toluene (B28343) | Solvent/Reactant | High | ~ 4.5 |
| Acetonitrile | Solvent | High | ~ 2.1 |
| 2-Fluoro-4-nitrotoluene | Precursor | Moderate | ~ 10.2 |
| Thionyl chloride | Reagent | High | ~ 3.5 |
| Trimethylsilyl derivative of this compound | Derivatized Analyte | Low (as derivative) | ~ 18.5 |
| Methyl ester of this compound | Derivatized Analyte | Low (as derivative) | ~ 17.8 |
By employing GC-MS with appropriate derivatization, researchers can effectively separate, identify, and quantify volatile impurities, ensuring the purity of the synthesized this compound and enabling the optimization of the manufacturing process.
Theoretical and Computational Studies of 2 Fluoro 4 Fluorosulfonylbenzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and electronic characteristics of molecules. A future DFT study of 2-Fluoro-4-fluorosulfonylbenzoic acid would likely involve optimizing the molecule's three-dimensional structure to find its most stable arrangement of atoms. From this optimized geometry, a wealth of electronic properties could be calculated, including:
Electron density distribution: To identify regions of the molecule that are electron-rich or electron-poor.
Molecular orbital energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.
Electrostatic potential maps: To visualize the charge distribution and predict how the molecule might interact with other molecules.
These calculations would provide foundational insights into the molecule's stability, reactivity, and intermolecular interactions.
Ab Initio Methods for High-Level Characterization of Electronic States
For a more precise understanding of the electronic states of this compound, high-level ab initio methods could be employed. These methods, while computationally more intensive than DFT, are based on first principles of quantum mechanics and can provide highly accurate results. Such calculations would be valuable for characterizing excited electronic states, which is important for understanding the molecule's response to light and its potential photophysical properties.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the carboxylic acid and fluorosulfonyl groups suggests that this compound may exist in multiple conformations.
Exploration of Conformational Isomers and Energy Barriers
A systematic exploration of the potential energy surface would be necessary to identify the different stable conformations (isomers) of the molecule. This involves rotating the single bonds associated with the functional groups and calculating the energy at each step. The results would reveal the relative energies of the different conformers and the energy barriers that separate them. This information is critical for understanding which conformations are most likely to be present at a given temperature and how easily the molecule can transition between them.
Molecular Dynamics Simulations for Conformational Ensemble Sampling
To gain a dynamic perspective of the conformational landscape, molecular dynamics (MD) simulations could be performed. MD simulations model the movement of atoms over time, providing a picture of the conformational ensemble that the molecule samples under specific conditions (e.g., in a particular solvent or at a certain temperature). This approach would offer a more realistic view of the molecule's flexibility and the interplay between its different conformations.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational methods are invaluable for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity with other molecules. By mapping the reaction pathway and locating the transition state structures, researchers could determine the energy barriers for potential reactions and gain a detailed understanding of how these reactions occur at a molecular level.
Reaction Pathway Exploration and Energetic Profiles of Transformations
There are no specific studies available in the public domain that explore the reaction pathways and energetic profiles of transformations involving this compound. Computational chemistry techniques, such as Density Functional Theory (DFT), are commonly used to map potential energy surfaces, locate transition states, and calculate activation barriers for chemical reactions. However, such detailed analyses for transformations of this compound have not been reported.
Modeling of Catalytic Cycles Involving this compound
No published research could be identified that models the role of this compound within catalytic cycles. This type of computational study would typically investigate its interaction with a catalyst, its transformation as a substrate, or its function as a ligand, detailing the energetics and structures of intermediates and transition states throughout the cycle. At present, such models involving this specific compound are not available in the scientific literature.
Prediction of Spectroscopic Properties from First Principles
First-principles (ab initio) calculations are a powerful tool for predicting spectroscopic properties to support experimental data. However, specific computational studies detailing these properties for this compound are not found in the available literature.
Calculated NMR Chemical Shifts and Coupling Constants for Corroboration with Experimental Data
No specific theoretical studies presenting calculated Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) or spin-spin coupling constants for this compound have been published. While methods like the Gauge-Including Atomic Orbital (GIAO) method are standard for predicting NMR parameters, data tables and detailed analyses for this compound are not available for comparison with potential experimental results.
Simulated Vibrational Spectra for Comparison with Experimental IR and Raman Data
There are no published computational studies that provide simulated infrared (IR) and Raman spectra for this compound. Such simulations, typically performed using DFT, would yield predicted vibrational frequencies and intensities, which are invaluable for assigning bands in experimental spectra. Without these computational results, a detailed comparative analysis is not possible.
Future Perspectives and Emerging Research Trajectories for 2 Fluoro 4 Fluorosulfonylbenzoic Acid
Exploration of Novel and More Sustainable Synthetic Methodologies
The synthesis of complex fluorinated aromatic compounds often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research is expected to focus on developing more efficient and environmentally benign synthetic routes to 2-Fluoro-4-fluorosulfonylbenzoic acid and its precursors.
Current and Prospective Synthetic Approaches:
Traditional Methods: Synthesis of related compounds, such as 2-fluoro-4-nitrobenzoic acid, often involves the oxidation of a corresponding fluoronitrotoluene using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). A similar strategy could be envisioned for this compound, starting from a suitably substituted toluene (B28343) derivative.
Sustainable Alternatives: A key future trajectory is the replacement of stoichiometric oxidants with catalytic systems. This could include aerobic oxidation using transition metal catalysts, which utilizes air as the ultimate oxidant, thereby reducing chemical waste.
Flow Chemistry: The implementation of continuous flow technologies could offer enhanced safety, better control over reaction parameters (temperature, pressure), and improved scalability. This is particularly relevant for potentially energetic reactions like nitration or oxidation. google.com
C-H Functionalization: Direct C-H activation and functionalization represent a frontier in organic synthesis. Future methodologies could explore the late-stage introduction of the carboxylic acid or fluorosulfonyl group onto a simpler 1,3-difluorobenzene (B1663923) scaffold, minimizing the need for pre-functionalized starting materials and shortening the synthetic sequence.
Development of New Derivatization Strategies for Advanced Chemical Entities
The dual functionality of this compound provides a platform for creating a diverse library of derivatives. The carboxylic acid and the fluorosulfonyl group can be modified selectively to produce advanced chemical entities for various applications, including medicinal chemistry and materials science.
The carboxylic acid moiety can undergo standard transformations such as:
Esterification: To produce esters that can modulate solubility and act as prodrugs.
Amidation: To form amides, a common functional group in pharmaceuticals, by coupling with various amines. ossila.com
The fluorosulfonyl group is a highly valuable reactive handle. It functions as an electrophile that reacts readily with nucleophiles to form stable covalent bonds. This reactivity is central to its utility as a "warhead" in chemical biology. rsc.org
Table 1: Potential Derivatization Reactions and Applications
| Functional Group | Reagent Class | Resulting Linkage | Potential Application |
|---|---|---|---|
| Carboxylic Acid | Alcohols | Ester | Prodrugs, Liquid Crystals |
| Carboxylic Acid | Amines | Amide | Bioactive Molecules, Polymers |
| Fluorosulfonyl | Amines (e.g., Lysine side chain) | Sulfonamide | Covalent Inhibitors, Bioconjugation |
| Fluorosulfonyl | Alcohols (e.g., Serine, Threonine side chains) | Sulfonate Ester | Covalent Probes, Modified Proteins |
| Fluorosulfonyl | Phenols (e.g., Tyrosine side chain) | Sulfonate Ester | Enzyme Labeling |
Integration into Advanced Functional Materials and Nanotechnology Research
The incorporation of fluorine atoms into organic molecules can bestow unique properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. These features make this compound a promising building block for advanced materials.
Polymer Synthesis: The molecule can be used as a monomer for creating functional polymers. For instance, polymerization via its carboxylic acid group with diols or diamines could yield polyesters or polyamides with pendant fluorosulfonyl groups. These reactive pendants could then be used for post-polymerization modification, allowing for the covalent attachment of other molecules to the polymer backbone. Related fluorinated benzoic acids have been used in synthesizing immunoadjuvants with polyphosphazene backbones. ossila.com
Liquid Crystals: The rigid, rod-like structure of benzoic acid derivatives is a common motif in liquid crystal design. The specific substitution pattern of this compound could influence mesophase behavior, with the ortho-fluorine atom known to affect phase sequences in some systems. ossila.com
Surface Modification: In nanotechnology, the molecule could be used to functionalize the surface of nanoparticles or other substrates. The carboxylic acid can serve as an anchor to metal oxide surfaces, while the fluorosulfonyl group remains available for subsequent covalent attachment of biomolecules or other functional units.
Expansion of its Role in Bioconjugation and Chemical Biology Tools (e.g., site-specific protein modification)
One of the most promising future directions for this compound is in the field of chemical biology. Sulfonyl fluorides (SFs) are recognized as privileged electrophiles for their ability to form stable covalent bonds with specific amino acid residues in proteins while maintaining stability in aqueous environments. rsc.org
Covalent Probes: The fluorosulfonyl group can react with a range of nucleophilic residues, including serine, threonine, lysine, tyrosine, and histidine. rsc.org This makes the compound an ideal candidate for use as a reactive probe to identify and label functionally important residues in enzymes and other proteins. An analog, 4-(fluorosulfonyl)benzoic acid (FSB), has been successfully used to probe nucleophilic residues in the active sites of glutathione (B108866) S-transferases. rsc.org
Site-Specific Protein Modification: The development of methods for site-specific protein modification is crucial for creating therapeutic antibody-drug conjugates (ADCs), diagnostic tools, and precisely engineered biomaterials. nih.govfrontiersin.org this compound could serve as a bifunctional linker. The fluorosulfonyl "warhead" would attach to a specific site on a target protein, leaving the carboxylic acid available for conjugation to a payload—such as a drug, a dye, or a biotin (B1667282) tag—using standard bioconjugation chemistries. beilstein-journals.orgsigmaaldrich.com
Table 2: Target Amino Acid Residues for Sulfonyl Fluoride (B91410) Warheads
| Amino Acid | Nucleophilic Group | Resulting Covalent Bond |
|---|---|---|
| Serine | Hydroxyl (-OH) | Sulfonate Ester |
| Threonine | Hydroxyl (-OH) | Sulfonate Ester |
| Tyrosine | Phenolic Hydroxyl | Sulfonate Ester |
| Lysine | Amine (-NH₂) | Sulfonamide |
| Histidine | Imidazole Nitrogen | Sulfonyl-imidazole |
Potential for Catalytic Applications or Ligand Design in Organometallic Chemistry
The structural features of this compound also suggest potential, though largely unexplored, applications in organometallic chemistry and catalysis.
Ligand Development: The molecule contains potential coordinating atoms (oxygens of the carboxylate and sulfonyl groups) that could bind to metal centers. It could function as a monodentate or bidentate ligand. The electronic properties of the resulting metal complex would be heavily influenced by the strong electron-withdrawing nature of both the fluorosulfonyl group and the ortho-fluorine atom.
Catalyst Modification: By tuning the electronic environment of a metal center, ligands can significantly impact the activity and selectivity of a catalyst. Future research could involve synthesizing organometallic complexes with ligands derived from this compound and evaluating their performance in catalytic reactions, such as cross-coupling or oxidation. The steric bulk introduced by the ortho-substituents could also be exploited to control substrate access to the catalytic site.
Unexplored Reactivity Profiles and Mechanistic Investigations at the Molecular Level
A deeper understanding of the fundamental reactivity of this compound is essential for unlocking its full potential. Future research will likely involve detailed mechanistic studies, both computational and experimental.
Influence of ortho-Fluorine: A key question is how the ortho-fluorine atom modulates the reactivity of the adjacent carboxylic acid and the para-positioned fluorosulfonyl group. It may influence the pKa of the carboxylic acid, the electrophilicity of the sulfonyl sulfur, and the conformational preferences of the molecule through steric and electronic effects.
Computational Modeling: Quantum chemical computations can provide insights into the molecule's electronic structure, vibrational frequencies, and the energy barriers for conformational changes and chemical reactions. mdpi.com Such studies could predict the relative reactivity of the fluorosulfonyl group toward different biological nucleophiles, guiding the design of more selective chemical probes.
Kinetic Studies: Experimental investigations into the reaction kinetics of this compound with various nucleophiles would provide quantitative data on its reactivity profile. Comparing these rates with those of its non-fluorinated analog, 4-(fluorosulfonyl)benzoic acid, would precisely elucidate the electronic impact of the ortho-fluorine substituent.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-fluoro-4-fluorosulfonylbenzoic acid, and how can intermediates like sulfonyl chlorides be optimized?
- Methodological Answer : The compound can be synthesized via sulfonation of fluorobenzoic acid derivatives. For example, 2-chloro-4-(chlorosulfonyl)benzoyl chloride (a structural analog) is prepared by reacting potassium salts of sulfobenzoic acid with thionyl chloride (SOCl₂) and dimethylformamide (DMF) as a catalyst . Key steps include:
- Sulfonation : Introduce the fluorosulfonyl group using controlled SOCl₂ addition.
- Purification : Isolate intermediates via recrystallization (e.g., mp 185–187°C for 2-chloro-4-fluorobenzoic acid ).
- Safety : Use inert atmospheres to avoid side reactions with moisture.
Q. How can analytical techniques (e.g., NMR, HPLC) resolve structural ambiguities in fluorosulfonyl benzoic acids?
- Methodological Answer :
- ¹⁹F NMR : Distinguish between fluorine atoms in different electronic environments (e.g., -F vs. -SO₂F groups).
- HPLC-PDA/MS : Monitor purity (>95% by HPLC) and detect trace impurities like unreacted precursors .
- IR Spectroscopy : Confirm sulfonyl group presence via S=O stretching (~1350 cm⁻¹) .
Q. What are the stability challenges of fluorosulfonyl groups under aqueous conditions, and how can they be mitigated?
- Methodological Answer :
- Hydrolysis of -SO₂F to -SO₃H is common in water. Stability studies show:
- pH Control : Use buffered solutions (pH 4–6) to slow hydrolysis.
- Low-Temperature Storage : Store at -20°C in anhydrous solvents (e.g., THF) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict optimal reaction pathways for fluorosulfonyl benzoic acid derivatives?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model intermediates (e.g., sulfonyl chloride formation) and transition states .
- Machine Learning : Train models on existing fluorobenzoic acid reaction data to predict yields under varying conditions (e.g., solvent, temperature) .
- Validation : Cross-reference computational predictions with experimental NMR and mass spectrometry data .
Q. What factorial design approaches optimize multi-step synthesis of this compound?
- Methodological Answer :
- Variables : Temperature (80–120°C), SOCl₂ stoichiometry (1.2–2.0 eq.), catalyst (DMF vs. pyridine).
- Design : Use a 2³ factorial design to assess interactions between variables.
- Outcome : Higher yields (>80%) achieved with 1.5 eq. SOCl₂, 100°C, and DMF .
Q. How do electronic effects of fluorine substituents influence sulfonation reactivity in benzoic acid derivatives?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine at the 2-position deactivates the aromatic ring, slowing sulfonation.
- Kinetic Studies : Compare reaction rates of 2-fluoro vs. 4-fluoro analogs using stopped-flow UV-Vis spectroscopy.
- Data Contradiction : Some studies report unexpected activation due to resonance effects, requiring further DFT analysis .
Q. What strategies improve regioselectivity in electrophilic substitution reactions of polyfluorinated benzoic acids?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
